(5R,6S)-5,6-Diphenylmorpholin-2-one
Overview
Description
Scientific Research Applications
Synthesis of Amino Acids
(Dastlik et al., 2005) describe an improved synthesis of 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one. These compounds serve as synthons for asymmetric synthesis of N-protected α-amino acids, demonstrating their utility in the preparation of amino acids.
Spirooxindole Pyrrolidines Synthesis
(Sebahar & Williams, 2002) discuss the synthesis of spirooxindole pyrrolidines through asymmetric [1,3] dipolar cycloaddition reactions involving azomethine ylides derived from 5,6-diphenylmorpholin-2-one. This synthesis is significant for producing regio- and diastereoselective compounds.
Catalysis in Organic Synthesis
(Yang et al., 1997) explore the use of (5R,6S)-5,6-Diphenylmorpholin-2-one in the synthesis of optically active hemilabile P,N,O-tridentate ligands. These ligands were used in Ruthenium(II) complexes and evaluated in catalytic asymmetric transfer hydrogenation, indicating their role in enhancing catalysis.
Synthesis of Dipeptide Mimics
(Rao et al., 2007) report the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids starting from (2S)-alpha-tert-butyl N-(PhF) aspartate beta-aldehyde. This research illustrates the application of (5R,6S)-5,6-Diphenylmorpholin-2-one derivatives in creating dipeptide mimics, essential for exploring peptide conformation-activity relationships.
Asymmetric Synthesis of Hypusine
(Jain et al., 2001) describe the asymmetric synthesis of (+)-hypusine using (5R,6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one, highlighting another application in the synthesis of bioactive compounds.
Antimicrobial Activity
(Wu et al., 2019) discuss the derivatives of agrimophol, which include diphenylmethane scaffolds related to (5R,6S)-5,6-Diphenylmorpholin-2-one. These compounds were studied as disruptors of intrabacterial pH homeostasis in Mycobacterium tuberculosis, suggesting their potential in antimicrobial applications.
Mechanism of Action
- This compound selectively binds to both estrogen receptors (ERα and ERβ) with high affinity. These receptors are expressed in various tissues, including bone, uterus, breast, blood vessels, and liver .
- Estrogenic and Antiestrogenic Activity :
- Lasofoxifene impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
properties
IUPAC Name |
(5R,6S)-5,6-diphenylmorpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6S)-5,6-Diphenylmorpholin-2-one | |
CAS RN |
282735-66-4 | |
Record name | (5R,6S)-5.6-Diphenyl-2-morpholinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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